molecular formula C35H25N3O3S2 B283124 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283124
M. Wt: 599.7 g/mol
InChI Key: JDVNBITWUFIABC-VAMRJTSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the group of indazole-based synthetic cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MMB-FUBINACA has been found in various herbal blends and is often sold as a legal alternative to cannabis.

Mechanism of Action

7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one acts as a potent agonist of the CB1 receptor, which is located in the brain and is responsible for the psychoactive effects of cannabinoids. When 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one are similar to those of other synthetic cannabinoids. It has been found to produce a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. It has also been found to have potential therapeutic applications, including the treatment of pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of synthetic cannabinoids on the brain and behavior with greater precision. However, one of the limitations of using 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential for abuse and addiction. It is important for researchers to use caution when handling and studying 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, as it can be dangerous if not handled properly.

Future Directions

There are many potential future directions for research on 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic applications and reduced potential for abuse and addiction. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, there is a need for more research on the safety and efficacy of synthetic cannabinoids in clinical settings, particularly for the treatment of pain, anxiety, and depression.
In conclusion, 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a potent synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Its chemical structure is similar to other synthetic cannabinoids, and it acts as a potent agonist of the CB1 receptor. 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has potential therapeutic applications, but it also has the potential for abuse and addiction. There are many potential future directions for research on 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, including the development of new synthetic cannabinoids, the study of the long-term effects of synthetic cannabinoids, and the safety and efficacy of synthetic cannabinoids in clinical settings.

Synthesis Methods

The synthesis of 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves a multi-step process that begins with the synthesis of the key intermediate, 2-naphthoyl chloride. The intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amide. The amide is then cyclized using sulfur and selenium to form the spirocyclic core of 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. Finally, the diphenylmethylamine group is added to the spirocyclic core to form the final product.

Scientific Research Applications

7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been primarily used in scientific research to study its effects on the endocannabinoid system and to understand its psychoactive properties. It has been found to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as to investigate potential therapeutic applications.

properties

Molecular Formula

C35H25N3O3S2

Molecular Weight

599.7 g/mol

IUPAC Name

(7Z)-7-[(4-methoxyphenyl)methylidene]-2-(naphthalene-2-carbonyl)-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C35H25N3O3S2/c1-41-30-20-16-24(17-21-30)22-31-34(40)37(28-12-4-2-5-13-28)35(42-31)38(29-14-6-3-7-15-29)36-33(43-35)32(39)27-19-18-25-10-8-9-11-26(25)23-27/h2-23H,1H3/b31-22-

InChI Key

JDVNBITWUFIABC-VAMRJTSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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